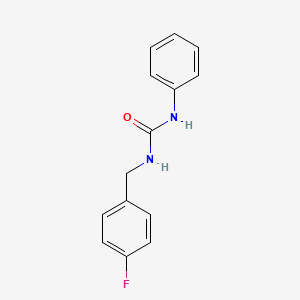

1-(4-Fluorobenzyl)-3-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Fluorobenzyl)-3-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a fluorobenzyl group and a phenyl group attached to a urea moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-phenylurea typically involves the reaction of 4-fluorobenzylamine with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via the nucleophilic attack of the amine group on the isocyanate, forming the desired urea derivative.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Fluorobenzyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted urea derivatives, amine derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-(2-Fluorobenzyl)-3-phenylurea is a chemical compound featuring a urea functional group with a 2-fluorobenzyl group and a phenyl group. It is investigated for its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

1-(2-Fluorobenzyl)-3-phenylurea's primary applications include anticancer research due to its inhibitory effects on receptor tyrosine kinases (RTKs). It is also a scaffold for developing inhibitors targeting various receptors.

Synthesis

The synthesis of 1-(2-Fluorobenzyl)-3-phenylurea involves the reaction of 2-fluorobenzylamine with phenyl isocyanate, typically conducted in an inert solvent like dichloromethane or tetrahydrofuran under controlled conditions, with reported yields of around 70-90%.

Biological Activity

1-(2-Fluorobenzyl)-3-phenylurea exhibits biological activity as an inhibitor of receptor tyrosine kinases (RTKs). It inhibits vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), which are important in tumor growth and angiogenesis. Preclinical studies have shown it can reduce tumor growth in various cancer models. Molecular docking studies suggest the compound binds effectively to the active sites of target kinases, influencing their activity and downstream signaling processes.

Structure-Activity Relationship Analyses

Modifications to either the fluorobenzyl or phenyl groups can significantly alter biological activity, allowing for the optimization of potency and selectivity.

Comparisons with Similar Compounds

| Compound Name | Key Differences |

|---|---|

| 1-(4-Fluorobenzyl)-3-phenylurea | Substituent at position 4 instead of 2 on the benzene ring; may exhibit different biological activity. |

| N-(2-Fluorobenzyl)-N'-(2-methylphenyl)urea | Contains a methyl group instead of a phenyl group at one nitrogen; affects binding affinity and selectivity towards targets. |

| 1-(3-Chlorobenzyl)-3-phenylurea | Chlorine substitution instead of fluorine; may influence pharmacokinetics and toxicity profiles. |

These variations in substituent positions and types can lead to distinct chemical properties and biological activities, underscoring the importance of structural modifications in drug design.

Other potential applications

Urea derivatives, including fluorophenyl urea compounds, have shown promise in diverse biological applications:

Mécanisme D'action

The mechanism of action of 1-(4-Fluorobenzyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The urea moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound-target complex.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(4-Chlorobenzyl)-3-phenylurea

- 1-(4-Methylbenzyl)-3-phenylurea

- 1-(4-Bromobenzyl)-3-phenylurea

Uniqueness

1-(4-Fluorobenzyl)-3-phenylurea is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical and biological properties, such as its reactivity and binding affinity. Compared to its analogs with different substituents (e.g., chlorine, methyl, bromine), the fluorine-substituted compound often exhibits enhanced stability and selectivity in various applications.

Activité Biologique

1-(4-Fluorobenzyl)-3-phenylurea is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound features a urea functional group with a fluorobenzyl substituent, which contributes to its biological properties. The molecular formula is C15H14F N2O, and it is characterized by:

- Molecular Weight : 256.29 g/mol

- Solubility : Soluble in organic solvents like DMSO and methanol.

The biological activity of this compound primarily revolves around its role as an inhibitor of key enzymes. Studies have indicated its effectiveness against tyrosinase (TYR), an enzyme implicated in melanin production. Inhibition of TYR can be beneficial for treating hyperpigmentation disorders.

Tyrosinase Inhibition

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on TYR from Agaricus bisporus. The following table summarizes the IC50 values for various derivatives:

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Compound 1 | 12.5 | Strong inhibitor |

| Compound 2 | 15.0 | Moderate inhibitor |

| Compound 3 | 40.4 | Weak inhibitor |

These results suggest that structural modifications can enhance the inhibitory potency of these compounds against TYR .

Case Studies

- Study on Skin Pathologies : A study focused on the development of tyrosinase inhibitors for pharmacological intervention in skin disorders related to melanin overproduction. The synthesized compounds, including derivatives of this compound, were shown to effectively inhibit TYR activity at low micromolar concentrations, supporting their potential therapeutic applications .

- Kinetic Studies : Kinetic analyses revealed that certain derivatives act as competitive inhibitors for TYR, with detailed studies using Lineweaver-Burk plots confirming their mechanism of action .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of the fluorobenzyl group is crucial for enhancing the binding affinity to the active site of TYR. Modifications to the phenyl ring and urea moiety can significantly impact inhibitory efficacy.

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c15-12-8-6-11(7-9-12)10-16-14(18)17-13-4-2-1-3-5-13/h1-9H,10H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWVEMVCZLWPFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49823661 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.